2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Overview
Description
2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one, also known as 2-MPBI, is a heterocyclic organic compound that has been studied for its potential applications in the field of organic chemistry. It is a compound with a unique structure and properties, which makes it an interesting target for research.
Scientific Research Applications
Antiproliferative Activity
A study by Nawrocka et al. (2005) synthesized 2-methylpyrimido[1,2-a]benzimidazole derivatives and evaluated their antiproliferative activity in vitro against human cancer cell lines. The results showed that four of the tested compounds exhibited cytotoxic activity, indicating potential applications in cancer research (Nawrocka et al., 2005).
Antimicrobial Activity
Pada et al. (2013) reported the synthesis of new pyrimido[1,2-a]benzimidazoles and their screening for antimicrobial activity. This highlights the compound's potential use in developing new antimicrobial agents (Pada et al., 2013).
DNA Interaction Studies
Settimo et al. (2003) synthesized derivatives of pyrimido[1,2-a]benzimidazole and investigated their interactions with DNA. This research is vital for understanding the compound's potential as a DNA-targeting agent, which can be used in genetic studies and drug development (Settimo et al., 2003).
Antitumor Agents
Abdel-Mohsen et al. (2010) explored benzimidazole-pyrimidine conjugates as antitumor agents. The synthesized compounds showed marked potency against various cancer cell lines, suggesting the importance of this compound in cancer therapeutics (Abdel-Mohsen et al., 2010).
Synthesis of Novel Derivatives
Several studies have focused on synthesizing novel derivatives of 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one for various applications. For example, Sharma et al. (2012) synthesized new derivatives and evaluated their antimicrobial properties, contributing to the development of potential new antibiotics (Sharma et al., 2012).
Antimycobacterial Properties
Richter et al. (2022) investigated the antimycobacterial properties of a benzimidazole analogue of an antituberculosis drug. This highlights the compound's potential in treating tuberculosis and other mycobacterial infections (Richter et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, are important pharmacophores in drug discovery and can interact with proteins and enzymes .
Mode of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Biochemical Pathways
It is known that benzimidazole derivatives can interact with various biochemical pathways due to their wide-ranging biological activities .
Result of Action
Benzimidazole derivatives are known to have a multitude of interesting pharmacological activities .
Biochemical Analysis
Biochemical Properties
2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can inhibit or activate these enzymes, thereby affecting the metabolism of other substances . Additionally, this compound interacts with DNA polymerase, influencing DNA replication and repair processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . The compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes . These changes can influence the overall cellular response to the compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and reducing inflammation . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities, influencing the overall effect of the compound . The compound can also affect metabolic flux, altering the levels of key metabolites involved in energy production and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, the compound can bind to albumin in the bloodstream, facilitating its transport to different tissues . Once inside the cell, it can be sequestered in specific organelles, such as the mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can be targeted to the nucleus, where it interacts with DNA and influences gene expression . Alternatively, it can be localized to the mitochondria, affecting cellular energy production and apoptosis .
properties
IUPAC Name |
2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-7-6-10(15)14-9-5-3-2-4-8(9)13-11(14)12-7/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBPUPFQFFGKLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C3=CC=CC=C3N=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333150 | |
Record name | 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50290-51-2 | |
Record name | 2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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